Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate

Description

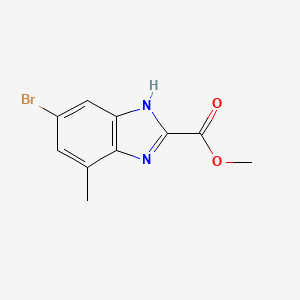

Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate is a benzimidazole derivative featuring a bromine atom at position 6, a methyl group at position 4, and a methyl ester at position 2. Benzimidazoles are heterocyclic compounds with two nitrogen atoms in the fused benzene ring, making them versatile in medicinal chemistry and materials science. Structural elucidation of such compounds often employs crystallographic tools like SHELXL and ORTEP-3, ensuring precise determination of molecular geometry .

Properties

Molecular Formula |

C10H9BrN2O2 |

|---|---|

Molecular Weight |

269.09 g/mol |

IUPAC Name |

methyl 6-bromo-4-methyl-1H-benzimidazole-2-carboxylate |

InChI |

InChI=1S/C10H9BrN2O2/c1-5-3-6(11)4-7-8(5)13-9(12-7)10(14)15-2/h3-4H,1-2H3,(H,12,13) |

InChI Key |

SBBJZJHYHCWXCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(N2)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Route Overview

The synthesis of methyl 6-bromo-4-methylbenzimidazole-2-carboxylate typically involves:

- Formation of the benzimidazole core via cyclization of appropriately substituted o-phenylenediamines with carboxylic acid derivatives or aldehydes.

- Selective bromination at the 6-position on the benzimidazole ring.

- Introduction of the methyl group at the 4-position.

- Esterification to form the methyl carboxylate at the 2-position.

These steps can be performed sequentially or in a convergent synthesis depending on the starting materials and desired purity.

Specific Preparation Procedures

Cyclization and Core Formation

One common approach starts with the cyclization of substituted o-phenylenediamines with carboxylic acid derivatives. For example, the cyclization of 3-amino-4-butyramido-5-methylbenzoic acid yields a methyl-substituted benzimidazole carboxylic acid intermediate, which can be further functionalized.

Bromination

Selective bromination at the 6-position is achieved using brominated precursors or by direct electrophilic aromatic substitution on the benzimidazole ring. For instance, 4-bromo-1,2-phenylenediamine has been used to obtain 5-bromo-2-(2-chloro-6-fluorophenyl)-1H-benzimidazole derivatives, indicating the feasibility of incorporating bromine at the desired position.

Methylation at the 4-Position

Methyl substitution at the 4-position is often introduced via starting materials or through methylation reactions using methylating agents or alkylation methods during or after benzimidazole ring formation.

Esterification to Methyl Carboxylate

Esterification of the benzimidazole-2-carboxylic acid to the methyl ester is commonly performed using methanol in the presence of acid or base catalysts. For example, methyl esters have been prepared by refluxing the acid with methanol and sodium hydroxide, followed by acidification and extraction.

Detailed Experimental Data and Research Findings

Example Synthesis from Literature

Purification and Characterization

- Crystalline forms of methyl benzimidazole derivatives can be obtained by recrystallization from solvents such as ethyl acetate or methanol.

- Polymorphic forms (amorphous vs crystalline) have been characterized by X-ray powder diffraction (XRPD), with characteristic peaks indicating purity and form stability.

- Hydrochloride salts of benzimidazole derivatives are prepared by treatment with hydrochloric acid in methanolic or isopropanolic solutions, facilitating crystallization and purification.

Comparative Yields and Reaction Conditions

Summary of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate is a benzimidazole derivative gaining traction in scientific research due to its unique chemical properties and potential applications in pharmaceuticals and agrochemicals. The presence of a bromine atom at the 6-position and a methyl group at the 4-position on the aromatic ring contributes to its distinct reactivity and biological activity.

Scientific Research Applications

Pharmaceutical and Agrochemical Applications: this compound is investigated for its potential use in pharmaceuticals and agrochemicals. Benzimidazole derivatives are known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.

Interaction with Biological Targets: Research indicates that this compound interacts with biological targets such as enzymes and receptors. The bromine atom enhances these interactions through halogen bonding, potentially improving binding affinity compared to similar compounds without halogens. These interactions modulate the activity of the biological targets through binding interactions facilitated by the bromine atom.

Applications in Diverse Fields: this compound has applications across different fields:

- Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for preparing more complex molecules.

- Biology and Medicine: Benzimidazole derivatives exhibit a wide range of biological activities, such as antimicrobial, antiviral, and anticancer properties. They are studied for their potential therapeutic applications in treating various diseases.

- Industry: It is used in developing new materials, dyes, and polymers. It is also employed in the synthesis of specialty chemicals and fine chemicals.

Comparison with Similar Compounds: this compound shares structural similarities with other benzimidazole derivatives.

- 4-Methylbenzimidazole-2-carboxylic Acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

- 6-Chloro-4-methylbenzimidazole-2-carboxylic Acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical and biological properties.

- 6-Fluoro-4-methylbenzimidazole-2-carboxylic Acid: Contains a fluorine atom, which can significantly alter the compound’s reactivity and interactions with biological targets.

Mechanism of Action

The mechanism of action of Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methyl groups on the benzimidazole ring can enhance its binding affinity to certain enzymes and receptors, leading to inhibition or modulation of their activity. The carboxylate ester group can also play a role in the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Substituent Variations in Benzimidazole Derivatives

Compound A: Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS 606144-02-9)

- Molecular Formula : C₁₆H₁₂BrClFN₃O₂

- Molecular Weight : 412.64 g/mol

- Chlorophenylamino Substituent: Introduces additional steric bulk and hydrogen-bonding capacity, which may alter receptor binding affinity. Higher Molecular Weight: Likely impacts pharmacokinetics, such as absorption and distribution profiles .

Heterocycle Modifications: Benzimidazole vs. Oxazole

Compound B : Methyl 6-bromobenzo[d]oxazole-2-carboxylate (CAS 954239-67-9)

- Key Differences :

- Oxazole vs. Benzimidazole : The oxazole ring replaces one nitrogen with oxygen, reducing hydrogen-bonding capacity and basicity. This modification may decrease interactions with biological targets reliant on dual nitrogen coordination.

- Similar Substituents : Bromine at position 6 and a methyl ester at position 2 suggest shared synthetic pathways but divergent reactivity due to heterocycle differences .

Compound C : Methyl 5-chlorobenzo[d]oxazole-2-carboxylate (CAS 27383-92-2)

Structural and Electronic Properties

Biological Activity

Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate is a member of the benzimidazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 6-position and a methyl group at the 4-position of the benzimidazole ring. Its molecular formula is with a molecular weight of approximately 288.12 g/mol. The structural features contribute to its unique chemical reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The bromine atom enhances binding affinity through halogen bonding, while the carboxylate ester group aids in solubility and bioavailability.

- Enzyme Inhibition : The compound can inhibit various enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may modulate receptor activity, impacting signaling pathways crucial for cell survival and proliferation.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported its minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.

| Bacterial Strain | MIC (µg/mL) | Comparison |

|---|---|---|

| Staphylococcus aureus | 32–64 | Similar to ciprofloxacin |

| Escherichia coli | 64 | Comparable efficacy |

| Pseudomonas aeruginosa | >512 | Less effective |

The presence of the bromine atom increases its antibacterial potency due to enhanced electron-withdrawing effects, which improve interaction with bacterial cell structures .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. For example, it has demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U87 (glioblastoma).

- Cytotoxicity Assays : Flow cytometry studies revealed that the compound induces apoptosis in cancer cells at concentrations ranging from 25 to 50 µM .

Comparative Analysis with Related Compounds

The unique properties of this compound can be contrasted with other benzimidazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methylbenzimidazole-2-carboxylic Acid | Lacks bromine atom | Lower antimicrobial activity |

| 6-Chloro-4-methylbenzimidazole-2-carboxylic Acid | Contains chlorine instead of bromine | Different reactivity; moderate activity |

| 6-Fluoro-4-methylbenzimidazole-2-carboxylic Acid | Contains fluorine | Altered interactions; variable potency |

The presence of halogens like bromine or chlorine significantly influences the reactivity and biological activity of these compounds, making this compound particularly noteworthy for further research and development in drug design .

Case Studies and Research Findings

Recent studies have highlighted the promising applications of this compound in pharmacology:

- Anticancer Research : In vivo studies demonstrated tumor suppression in mice treated with this compound, indicating its potential as an anticancer agent .

- Antimicrobial Efficacy : Comparative studies showed that this compound outperformed several analogs in inhibiting bacterial growth, reinforcing its role as a lead compound for antibiotic development .

Q & A

Basic Question: What analytical techniques are recommended for structural characterization of Methyl 6-Bromo-4-methylbenzimidazole-2-carboxylate?

Answer:

For unambiguous structural determination, use single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL . Complement this with NMR spectroscopy (¹H/¹³C/2D-COSY) to confirm proton environments and coupling patterns. For visualization of thermal ellipsoids and molecular geometry, employ ORTEP-3 . Mass spectrometry (HRMS) is essential to verify molecular weight and isotopic patterns, particularly for bromine (characteristic 1:1 ratio for ⁷⁹Br/⁸¹Br).

Advanced Question: How can synthetic routes to this compound be optimized when encountering low yields in cyclization steps?

Answer:

Low yields in benzimidazole cyclization often arise from competing side reactions. To optimize:

- Temperature control : Perform reactions under reflux in anhydrous DMF at 120–130°C to favor intramolecular cyclization over hydrolysis .

- Catalyst screening : Test Pd(OAc)₂ or CuI for Buchwald-Hartwig coupling efficiency .

- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive amines during bromination steps .

Monitor intermediates via HPLC-PDA (C18 column, acetonitrile/water gradient) to identify unreacted precursors .

Basic Question: What computational tools are suitable for modeling the electronic properties of this compound?

Answer:

Use Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Software like Gaussian 16 or ORCA can predict reactivity toward electrophilic/nucleophilic agents. Cross-validate results with experimental UV-Vis spectra (λmax in methanol) .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for benzimidazole derivatives?

Answer:

Discrepancies may stem from assay conditions or impurity profiles. Implement:

- Standardized assays : Use FRET-based enzymatic assays (e.g., kinase inhibition) with positive controls (e.g., staurosporine) .

- Batch analysis : Compare impurity profiles via LC-MS/MS (ESI+ mode) and reference certified standards (e.g., LGC Standards) .

- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replace Br with Cl or methyl groups) to isolate contributions to activity .

Basic Question: What crystallographic parameters are critical for refining the structure of this compound?

Answer:

Key parameters include:

- R-factor : Aim for <5% using SHELXL with iterative refinement of anisotropic displacement parameters .

- Torsion angles : Analyze puckering via Cremer-Pople coordinates for non-planar benzimidazole rings .

- Hydrogen bonding : Use WinGX to map intermolecular interactions (e.g., C=O⋯H-N) influencing crystal packing .

Advanced Question: How can researchers design a high-throughput screening (HTS) pipeline for this compound’s kinase inhibition potential?

Answer:

- Library design : Incorporate privileged substructures (e.g., benzimidazole core) into combinatorial libraries via solid-phase synthesis .

- Assay format : Use 384-well plates with ATP-Glo™ luminescence assays for IC₅₀ determination.

- Data analysis : Apply Z’-factor validation (>0.5) and dose-response curves (4-parameter logistic model) to minimize false positives .

Basic Question: What are the stability considerations for storing this compound?

Answer:

Store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .

Advanced Question: How can conformational dynamics of the benzimidazole ring influence its binding to biological targets?

Answer:

The ring’s puckering (quantified via Cremer-Pople parameters ) affects ligand-receptor complementarity. Use molecular dynamics (MD) simulations (AMBER force field) to model:

- Torsional flexibility : Impact on binding pocket occupancy.

- Solvent effects : Explicit water models to assess desolvation penalties.

Validate with surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ/kₒff) .

Basic Question: Which spectroscopic markers distinguish this compound from its des-bromo analog?

Answer:

- ¹³C NMR : Bromine induces deshielding (~δ 125–135 ppm for C-Br) .

- IR : C-Br stretch at ~550–600 cm⁻¹ (absent in des-bromo analog).

- UV-Vis : Red shift (~20 nm) due to Br’s electron-withdrawing effect .

Advanced Question: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression.

- Design of Experiments (DoE) : Optimize parameters (stoichiometry, solvent ratio) via response surface methodology .

- Quality control : Enforce ≤0.5% impurity thresholds using LC-TOF-MS with reference standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.